molecular formula C10H12N2O3S B14905300 4-[(4-Nitrophenyl)sulfanyl]morpholine

4-[(4-Nitrophenyl)sulfanyl]morpholine

Cat. No.: B14905300
M. Wt: 240.28 g/mol
InChI Key: HHLDAZDJEMBLCY-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)sulfanyl]morpholine (CAS 10389-51-2) is a nitrogen-containing heterocyclic compound featuring a morpholine ring substituted with a 4-nitrophenyl group via a sulfur atom. Its molecular formula is C₁₀H₁₂N₂O₃S (molecular weight: 248.28 g/mol). The compound is synthesized via nucleophilic aromatic substitution, typically using 4-fluoronitrobenzene or 4-chloronitrobenzene with thiomorpholine in solvents like acetonitrile or 1-butanol . It serves as a precursor in medicinal chemistry, particularly for synthesizing 4-thiomorpholinoaniline after nitro group reduction, which is used in antidiabetic, antimycobacterial, and kinase inhibitor drug development .

The sulfur atom in thiomorpholine enhances lipophilicity compared to oxygen in morpholine, improving membrane permeability. Additionally, sulfur acts as a metabolically "soft spot," enabling oxidation to sulfoxides or sulfones for prodrug strategies .

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

4-(4-nitrophenyl)sulfanylmorpholine

InChI

InChI=1S/C10H12N2O3S/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4H,5-8H2

InChI Key

HHLDAZDJEMBLCY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1SC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction of Morpholine with 4-Nitrobenzenesulfenyl Chloride

A direct method involves the reaction of morpholine with 4-nitrobenzenesulfenyl chloride. This protocol leverages the nucleophilic nature of morpholine’s secondary amine to displace the chloride in sulfenyl chloride, forming the S–N bond.

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF)
  • Base : Triethylamine (2.2 equiv) to neutralize HCl byproduct
  • Temperature : 0–5°C (initial), then room temperature for 12 hours
  • Yield : 68–72%

Mechanism :
$$
\text{Morpholine} + \text{4-NO}2\text{C}6\text{H}4\text{SCl} \xrightarrow{\text{Et}3\text{N}} \text{4-[(4-Nitrophenyl)sulfanyl]morpholine} + \text{HCl}
$$

Optimization Insights :

  • Excess sulfenyl chloride (1.5 equiv) improves conversion.
  • Lower temperatures minimize side reactions (e.g., disulfide formation).

Oxidative Coupling of Morpholine with 4-Nitrothiophenol

An alternative route employs oxidative coupling between morpholine and 4-nitrothiophenol using iodine or hydrogen peroxide as oxidizing agents.

Protocol :

  • Reagents : Morpholine (1.0 equiv), 4-nitrothiophenol (1.1 equiv), iodine (0.5 equiv)
  • Solvent : Ethanol or acetonitrile
  • Conditions : Reflux for 6–8 hours
  • Yield : 55–60%

Reaction Pathway :
$$
\text{2 Morpholine} + \text{2 HS-C}6\text{H}4\text{NO}2 \xrightarrow{\text{I}2} \text{2 Target Compound} + \text{H}_2\text{O}
$$

Challenges :

  • Competing disulfide formation requires strict stoichiometric control.
  • Product purification via silica gel chromatography (ethyl acetate/hexane, 1:3) is critical.

Metal-Catalyzed Cross-Coupling Strategies

Ullmann-Type Coupling with 4-Iodonitrobenzene

Copper-catalyzed coupling reactions enable the formation of C–S bonds between aryl halides and sulfur nucleophiles. For this compound, 4-iodonitrobenzene reacts with morpholine-derived thiolates.

Procedure :

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline (20 mol%)
  • Base : K$$2$$CO$$3$$ (2.0 equiv)
  • Solvent : Dimethylformamide (DMF) at 110°C for 24 hours
  • Yield : 75–80%

Key Considerations :

  • Morpholine thiolate is generated in situ using NaH in THF.
  • Air-sensitive conditions prevent oxidation of the thiolate.

Palladium-Catalyzed Thioetherification

Palladium complexes facilitate coupling of aryl halides with thiols under milder conditions.

Example :

  • Catalyst : Pd(OAc)$$_2$$ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Substrate : 4-Bromonitrobenzene (1.0 equiv), morpholine (1.2 equiv)
  • Solvent : Toluene at 90°C for 12 hours
  • Yield : 70–75%

Advantages :

  • Tolerance for functional groups (e.g., nitro).
  • Shorter reaction times compared to Ullmann couplings.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Nucleophilic Substitution Mild, room temperature 68–72% Simple setup Requires sulfenyl chloride synthesis
Oxidative Coupling Reflux, iodine 55–60% Avoids sensitive reagents Low yield due to disulfide byproducts
Ullmann Coupling High temperature, CuI 75–80% Scalable, robust Air-sensitive conditions
Palladium Catalysis Moderate temperature 70–75% Functional group tolerance Cost of palladium catalysts

Experimental Optimization and Challenges

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) effectively separates the target compound from unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >95% purity.

Hazard Mitigation

  • Nitro Group Stability : Reactions involving nitroaromatics require strict temperature control (<100°C) to prevent decomposition.
  • Thiol Handling : Use of inert atmospheres (N$$_2$$) minimizes oxidation during thiolate preparation.

Chemical Reactions Analysis

4-((4-Nitrophenyl)thio)morpholine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Substitution: The compound can participate in further substitution reactions, particularly at the nitro group or the aromatic ring, to introduce additional functional groups.

Common reagents for these reactions include hydrogen gas, tin(II) chloride, and various oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((4-Nitrophenyl)thio)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Nitrophenyl)thio)morpholine and its derivatives often involves interactions with specific molecular targets. For instance, the reduction product, 4-thiomorpholinoaniline, can act as an inhibitor of certain enzymes or receptors. The sulfur atom in the thiomorpholine ring increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and protein targets . The nitro group, when reduced to an amino group, can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Morpholine vs. Thiomorpholine Derivatives

4-(4-Nitrophenyl)morpholine
  • Molecular Formula : C₁₀H₁₂N₂O₃
  • Key Features: Oxygen atom in the morpholine ring. Lower lipophilicity compared to thiomorpholine derivatives. Melting point: 148–152°C .
4-(4-Nitrophenyl)thiomorpholine
  • Molecular Formula : C₁₀H₁₂N₂O₂S
  • Key Features :
    • Sulfur atom replaces oxygen, increasing lipophilicity (logP ~1.5 higher than morpholine analogue).
    • Crystallography : Adopts a chair conformation with quasi-axial 4-nitrophenyl group. Forms centrosymmetric dimers via C–H···O hydrogen bonds between methylene groups adjacent to sulfur and nitro oxygen atoms. Face-to-face aromatic π-stacking further stabilizes the structure .
    • Metabolic Stability : Sulfur is susceptible to oxidation, forming sulfoxides/sulfones, which can alter pharmacokinetics .
Data Table 1: Morpholine vs. Thiomorpholine Derivatives
Property 4-(4-Nitrophenyl)morpholine 4-(4-Nitrophenyl)thiomorpholine
Molecular Formula C₁₀H₁₂N₂O₃ C₁₀H₁₂N₂O₂S
Lipophilicity (logP) ~1.2 ~2.7
Melting Point 148–152°C Not reported
Crystallographic Features No dimers Centrosymmetric dimers

Substituent Effects: Sulfanyl vs. Sulfonyl Groups

4-((4-Nitrophenyl)sulfonyl)morpholine
  • Molecular Formula : C₁₀H₁₂N₂O₅S
  • Key Features :
    • Sulfonyl group (SO₂ ) is strongly electron-withdrawing, reducing electron density on the aromatic ring.
    • Higher polarity and lower lipophilicity (logP ~0.8) compared to sulfanyl derivatives.
    • Used in kinase inhibitor synthesis due to enhanced hydrogen-bonding capacity .
Comparison of Reactivity
  • Nitro Group Reduction: 4-(4-Nitrophenyl)morpholine and its thiomorpholine analogue are reduced to 4-aminophenyl derivatives using SnCl₂ or catalytic hydrogenation. The sulfonyl derivative’s nitro group is less reactive due to electron withdrawal by SO₂ .
  • Ozonolysis: 4-(4-Nitrophenyl)morpholine undergoes ozonolysis to form 4-(4-nitrophenyl)morpholin-3-one in moderate yields (56% under optimized conditions) .

Positional Isomers: Nitrobenzyl vs. Nitrophenyl Derivatives

4-(4-Nitrobenzyl)morpholine
  • Molecular Formula : C₁₁H₁₄N₂O₃
  • Key Features :
    • Nitro group on a benzyl side chain rather than directly attached to morpholine.
    • Increased steric bulk reduces π-stacking interactions in the solid state.
    • Lower metabolic stability due to flexible benzyl group .

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